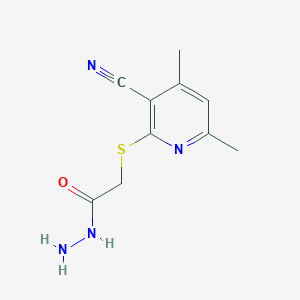

2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide, also known as CDPAH, is a chemical compound that has been widely used in scientific research applications. CDPAH is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway.

Wissenschaftliche Forschungsanwendungen

Synthesis and Immunobiological Activity

2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide and its derivatives have been explored for their immunostimulatory and immunomodulatory potency. Certain compounds in this class were found to significantly enhance the secretion of chemokines like RANTES and MIP-1alpha, with 2-amino-6-sulfanylpurine derivatives showing notable efficacy (Doláková et al., 2005).

Application in Antibacterial and Anticancer Agents

Novel heterocyclic compounds containing a sulfonamido moiety, derived from 2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide, have been synthesized and evaluated for their antibacterial activities. Several of these compounds demonstrated high antibacterial activity, indicating potential utility in this domain (Azab, Youssef, & El-Bordany, 2013). Additionally, some derivatives have shown promising anti-breast cancer activity, with certain compounds outperforming Doxorubicin in in-vitro assays against human breast cancer cell line MCF7 (Al-Said et al., 2011).

Utility in Peptide/Protein Synthesis

Sulfanylmethyl-installed dimethylaminopyridine derivatives, such as 2-sulfanylmethyl-4-dimethylaminopyridine, have shown utility as additives in native chemical ligation, a key technique in peptide and protein synthesis. This compound, with its acidic thiol group, has been used effectively in the one-pot native chemical ligation-desulfurization protocol, demonstrating its relevance in the synthesis of cyclic peptides (Ohkawachi et al., 2020).

Synthesis of Novel Pyridine Derivatives

The compound has been a starting point for the synthesis of various novel pyridine derivatives. These derivatives were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. The synthesized compounds also exhibited antimicrobial and antioxidant activity, indicating their potential in various pharmaceutical applications (Flefel et al., 2018).

Molecular Docking in Cancer Research

Novel sulfonamides with pyridine moieties derived from this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds demonstrated potential as efficient anticancer and antimicrobial agents, with some showing greater activity than standard drugs in assays. Molecular docking studies indicated these compounds as suitable inhibitors against dihydrofolate reductase (DHFR) enzyme, which is crucial in cancer research (Debbabi et al., 2017).

Eigenschaften

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-6-3-7(2)13-10(8(6)4-11)16-5-9(15)14-12/h3H,5,12H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBRFVRJGLLGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)

![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)